2-CHLORO-6-FLUOROBENZYL [4-ETHYL-5-(4-FLUOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE
Overview
Description
2-Chloro-6-fluorobenzyl [4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl] sulfide is a complex organic compound that features a combination of chloro, fluoro, benzyl, triazolyl, and sulfide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluorobenzyl [4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl] sulfide typically involves multiple steps:
Formation of 2-chloro-6-fluorobenzyl chloride: This can be achieved by chlorination of 2-chloro-6-fluorotoluene using reagents like thionyl chloride.
Synthesis of the triazole ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Coupling reaction: The final step involves coupling the 2-chloro-6-fluorobenzyl chloride with the triazole derivative under basic conditions to form the desired sulfide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chloro and fluoro groups.
Oxidation and Reduction: The sulfide group can be oxidized to sulfoxide or sulfone, and the triazole ring can participate in redox reactions.
Coupling Reactions: The benzyl and triazole groups can participate in various coupling reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution: Products with different nucleophiles replacing the chloro or fluoro groups.
Oxidation: Sulfoxides and sulfones.
Coupling: Various biaryl compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It can be incorporated into polymers to modify their properties.
Biology and Medicine
Drug Development: The triazole ring is a common pharmacophore in many drugs, making this compound a potential candidate for drug development.
Biological Probes: It can be used in the design of probes for studying biological systems.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Electronics: Incorporation into materials for electronic applications.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluorobenzyl [4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl] sulfide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can engage in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluorobenzyl chloride: A precursor in the synthesis of the target compound.
4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole: Another precursor with similar structural features.
Uniqueness
The combination of chloro, fluoro, benzyl, triazolyl, and sulfide groups in a single molecule provides unique chemical properties, such as enhanced reactivity and potential for diverse applications. This makes it distinct from other compounds with only one or two of these functional groups.
Properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-ethyl-5-(4-fluorophenyl)-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF2N3S/c1-2-23-16(11-6-8-12(19)9-7-11)21-22-17(23)24-10-13-14(18)4-3-5-15(13)20/h3-9H,2,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNVKMALXDBDRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=C(C=CC=C2Cl)F)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF2N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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